14,14-dimethyl-10-{5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl}-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one
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Overview
Description
14,14-dimethyl-10-{5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl}-2,9-diazatricyclo[9400^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14,14-dimethyl-10-{5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl}-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one typically involves multiple steps, starting from readily available starting materials. The key steps often include:
Formation of the benzodiazepine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the nitro group: Nitration reactions using nitric acid or other nitrating agents.
Attachment of the trifluoromethylphenoxy group: This step may involve a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
14,14-dimethyl-10-{5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl}-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The trifluoromethylphenoxy group can be replaced with other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce a wide variety of functional groups.
Scientific Research Applications
14,14-dimethyl-10-{5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl}-2,9-diazatricyclo[940
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 14,14-dimethyl-10-{5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl}-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Benzodiazepines: Share the core benzodiazepine structure but differ in the specific substituents.
Nitroaromatic compounds: Contain nitro groups and are known for their diverse chemical reactivity.
Trifluoromethylphenoxy derivatives: Compounds with similar trifluoromethylphenoxy groups.
Uniqueness
What sets 14,14-dimethyl-10-{5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl}-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one apart is the combination of these functional groups in a single molecule, which could confer unique chemical and biological properties not seen in other compounds.
Properties
IUPAC Name |
9,9-dimethyl-6-[5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24F3N3O4/c1-27(2)14-22-25(23(35)15-27)26(33-21-6-4-3-5-20(21)32-22)19-13-17(34(36)37)9-12-24(19)38-18-10-7-16(8-11-18)28(29,30)31/h3-13,26,32-33H,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHNMDFCHZOIJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=C(C=CC(=C4)[N+](=O)[O-])OC5=CC=C(C=C5)C(F)(F)F)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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